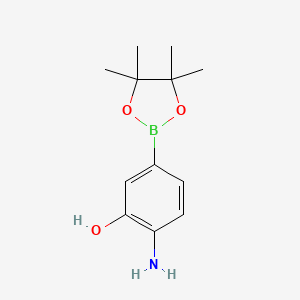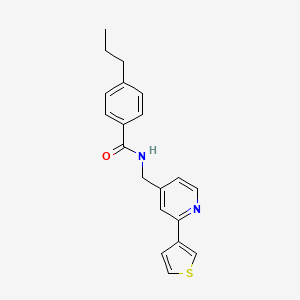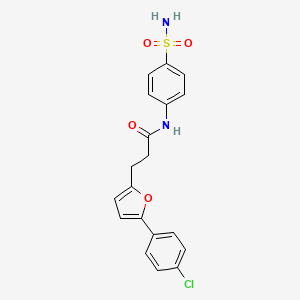![molecular formula C19H19ClN2O2S B2523453 [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone CAS No. 851803-93-5](/img/structure/B2523453.png)
[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone” is a chemical compound with the molecular formula C19H19ClN2O2S . It has a molecular weight of 374.88 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H11ClN2OS/c1-16-11-13-6-7-14 (11)10 (15)8-4-2-3-5-9 (8)12/h2-5H,6-7H2,1H3 . The Canonical SMILES representation is CSC1=NCCN1C (=O)C2=CC=CC=C2Cl .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.74 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 254.0280618 g/mol . The topological polar surface area of the compound is 58 Ų . The compound has a heavy atom count of 16 .
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Studies on similar heterocyclic compounds have elucidated their crystal structures, providing insights into their molecular conformations and interactions. For example, the synthesis of isomorphous structures displaying chlorine-methyl exchange rules offers a deeper understanding of molecular disorders and their impact on crystallography, potentially guiding the synthesis of more stable compounds for various applications (Rajni Swamy et al., 2013).
Medicinal Chemistry and Drug Development
The development of novel compounds with antimicrobial and anticancer properties is a significant area of research. For instance, pyrazole derivatives have shown promising results as potential antimicrobial and anticancer agents, highlighting the versatility of heterocyclic compounds in therapeutic applications (Hafez et al., 2016). Additionally, the synthesis of new potential PET agents for imaging of LRRK2 enzyme in Parkinson's disease illustrates the role of heterocyclic compounds in diagnostic medicine (Wang et al., 2017).
Materials Science
In the field of materials science, the synthesis of novel sulfonated polyimide membranes demonstrates the application of heterocyclic compounds in developing high-performance materials for energy applications, such as direct methanol fuel cells (Zhai et al., 2007). These studies show the potential of heterocyclic compounds in improving the efficiency and stability of energy conversion devices.
Environmental Science
Research on the occurrence and profiles of benzophenones and benzotriazoles in the environment, including their estrogenic activity, underscores the importance of understanding the environmental impact of chemical compounds used in consumer products (Zhang et al., 2011). This area of research is crucial for developing safer and more sustainable chemicals for everyday use.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, for example, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-24-16-9-7-14(8-10-16)18(23)22-12-11-21-19(22)25-13-15-5-3-4-6-17(15)20/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKSRBXVPXOJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)



![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)

![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B2523380.png)
![2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde](/img/structure/B2523381.png)




